molecular formula C7H10F3NO4 B8779211 Ethyl 4,4,4-trifluoro-3-(nitromethyl)butanoate CAS No. 328-62-1

Ethyl 4,4,4-trifluoro-3-(nitromethyl)butanoate

Cat. No.: B8779211
CAS No.: 328-62-1
M. Wt: 229.15 g/mol
InChI Key: ALVDYXPUTPYUQA-UHFFFAOYSA-N
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Description

Ethyl 4,4,4-trifluoro-3-(nitromethyl)butanoate is a useful research compound. Its molecular formula is C7H10F3NO4 and its molecular weight is 229.15 g/mol. The purity is usually 95%.
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Properties

CAS No.

328-62-1

Molecular Formula

C7H10F3NO4

Molecular Weight

229.15 g/mol

IUPAC Name

ethyl 4,4,4-trifluoro-3-(nitromethyl)butanoate

InChI

InChI=1S/C7H10F3NO4/c1-2-15-6(12)3-5(4-11(13)14)7(8,9)10/h5H,2-4H2,1H3

InChI Key

ALVDYXPUTPYUQA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 4.203 g (25 mmol) of ethyl 4,4,4-trifluoro-crotonate, 20 mL of nitromethane and ca. 0.576 g (5 mmol) of tetramethyl guanidine was stirred for 13 h at room temperature, and then diluted with water and acidified by the addition of 0.5 M sulfuric acid. The mixture was extracted three times with diethyl ether. The combined ether extracts were washed with water, and then brine, dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. to give 5.601 g (98%) of 4,4,4-trifluoro-3-nitromethyl-butyric acid ethyl ester as an amber oil. 1H NMR (400 MHz, DMSO-d6) δ ppm 1.21 (t, J=7.15 Hz, 3H) 2.76 (dd, J=6.53, 1.76 Hz, 2H) 3.61-3.84 (m, 1H) 4.13 (q, J=7.11 Hz, 2H) 4.83-5.01 (m, 2H).
Quantity
4.203 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.576 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

1.0 g (5.94 mmol) of 4,4,4-trifluoro-2-butenoic acid ethyl ester and 0.15 mL (1.19 mmol) of 1,1,3,3-tetramethyl guanidine and 1.6 mL (29.8 mmol) of nitromethane were mixed. The resulting mixture was cooled to 0° C. and then stirred for 3 hours at room temperature, followed by addition of 100 mL of ethylacetoacetate. The reaction mixture was washed with water, and then an organic layer was dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure to give 1.1 g (4.80 mmol) of the title compound in a yield of 81%.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.15 mL
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
81%

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